molecular formula C6H4Br2O3S B14055113 Benzenesulfonic acid, dibromo- CAS No. 101762-44-1

Benzenesulfonic acid, dibromo-

Cat. No.: B14055113
CAS No.: 101762-44-1
M. Wt: 315.97 g/mol
InChI Key: YTCDCQWZOGUBQQ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, dibromo- is an organosulfur compound characterized by the presence of two bromine atoms and a sulfonic acid group attached to a benzene ring This compound is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, dibromo- typically involves the bromination of benzenesulfonic acid. This can be achieved through the reaction of benzenesulfonic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the benzene ring.

Industrial Production Methods: Industrial production of benzenesulfonic acid, dibromo- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of benzenesulfonic acid, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonic acids.

    Oxidation: Products include sulfonic acid derivatives with higher oxidation states.

    Reduction: Products include reduced forms of benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, dibromo- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its strong acidic properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dibromo- involves its strong acidic nature and the reactivity of the bromine atoms. The sulfonic acid group can donate protons, making the compound a strong acid. The bromine atoms can participate in electrophilic substitution reactions, making the compound highly reactive. These properties enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.

Comparison with Similar Compounds

    Benzenesulfonic Acid: The parent compound without bromine atoms.

    p-Toluenesulfonic Acid: A similar compound with a methyl group instead of bromine atoms.

    Sulfanilic Acid: An aromatic sulfonic acid with an amino group.

Comparison:

    Reactivity: Benzenesulfonic acid, dibromo- is more reactive due to the presence of bromine atoms, which enhance its electrophilic properties.

    Applications: While benzenesulfonic acid and its derivatives are widely used in various industries, the dibromo- derivative has specific applications in organic synthesis and as a catalyst.

Properties

CAS No.

101762-44-1

Molecular Formula

C6H4Br2O3S

Molecular Weight

315.97 g/mol

IUPAC Name

2,3-dibromobenzenesulfonic acid

InChI

InChI=1S/C6H4Br2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11)

InChI Key

YTCDCQWZOGUBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)O

Origin of Product

United States

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